N-Hydroxymexiletine glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

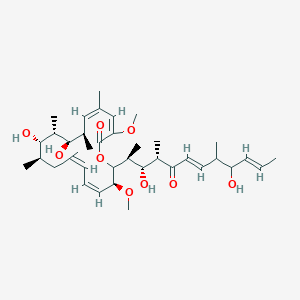

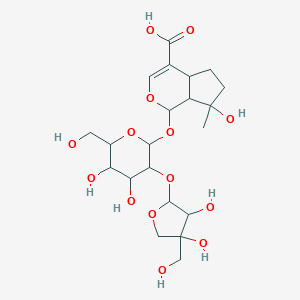

N-Hydroxymexiletine glucuronide is a metabolite of mexiletine, a class Ib anti-arrhythmic drug used to treat ventricular arrhythmias. The synthesis method of this compound involves the enzymatic conjugation of mexiletine with glucuronic acid. This metabolite has been studied for its potential use as a biomarker for mexiletine metabolism and as a tool to study mexiletine's mechanism of action.

Wirkmechanismus

N-Hydroxymexiletine glucuronide inhibits the late sodium current in cardiac myocytes, which reduces intracellular calcium overload and improves diastolic function. This mechanism of action is similar to that of mexiletine, which blocks sodium channels and reduces the excitability of cardiac myocytes.

Biochemical and physiological effects:

This compound has been shown to reduce the incidence of ventricular arrhythmias in animal models. It has also been shown to improve cardiac function in patients with heart failure. This compound has a longer half-life than mexiletine, which may make it a more effective anti-arrhythmic agent.

Vorteile Und Einschränkungen Für Laborexperimente

N-Hydroxymexiletine glucuronide has several advantages for lab experiments. It can be used as a biomarker for mexiletine metabolism, which can help to optimize dosing regimens and reduce the risk of adverse effects. It can also be used as a tool to study mexiletine's mechanism of action, which may lead to the development of new anti-arrhythmic drugs.

However, there are also limitations to using this compound in lab experiments. It is a metabolite of mexiletine, which means that its effects may be confounded by the effects of the parent drug. It is also difficult to measure this compound in biological samples, which may limit its usefulness as a biomarker.

Zukünftige Richtungen

There are several future directions for research on N-Hydroxymexiletine glucuronide. One direction is to study its effects on other ion channels and cellular processes, which may lead to the development of new anti-arrhythmic drugs. Another direction is to investigate its potential as a biomarker for other drugs that are metabolized by UGT enzymes. Finally, more research is needed to optimize methods for measuring this compound in biological samples, which may improve its usefulness as a biomarker.

Synthesemethoden

N-Hydroxymexiletine glucuronide is synthesized through the enzymatic conjugation of mexiletine with glucuronic acid. The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which add a glucuronic acid moiety to the hydroxyl group of mexiletine. The resulting metabolite is this compound.

Wissenschaftliche Forschungsanwendungen

N-Hydroxymexiletine glucuronide has been used as a biomarker for mexiletine metabolism in clinical studies. It has also been used as a tool to study mexiletine's mechanism of action. This compound has been shown to inhibit the late sodium current in cardiac myocytes, which is thought to be responsible for its anti-arrhythmic effects.

Eigenschaften

CAS-Nummer |

151636-18-9 |

|---|---|

Molekularformel |

C18H15N2O7S2.K |

Molekulargewicht |

371.4 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C17H25NO8/c1-8-5-4-6-9(2)14(8)24-7-10(3)18-26-17-13(21)11(19)12(20)15(25-17)16(22)23/h4-6,10-13,15,17-21H,7H2,1-3H3,(H,22,23)/t10-,11+,12+,13-,15+,17+/m1/s1 |

InChI-Schlüssel |

XXMULGPNDWROEN-FHVJEIPNSA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)C)OC[C@@H](C)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NOC2C(C(C(C(O2)C(=O)O)O)O)O |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NOC2C(C(C(C(O2)C(=O)O)O)O)O |

Synonyme |

N-hydroxymexiletine glucuronide N-hydroxymexiletine glucuronide, (R)-isomer N-OH-mexiletine-GLC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)